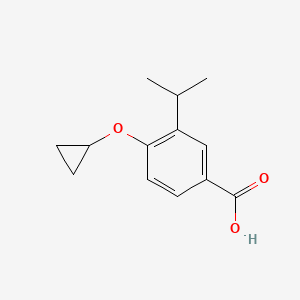

4-Cyclopropoxy-3-isopropylbenzoic acid

Description

4-Cyclopropoxy-3-isopropylbenzoic acid is a benzoic acid derivative featuring a cyclopropoxy group at the 4-position and an isopropyl substituent at the 3-position of the aromatic ring. The cyclopropoxy group introduces steric and electronic effects due to its strained three-membered ring, while the isopropyl moiety enhances lipophilicity and steric bulk. This compound is hypothesized to have applications in pharmaceutical chemistry, particularly as a synthetic intermediate or bioactive molecule targeting enzymes or receptors with hydrophobic binding pockets.

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

4-cyclopropyloxy-3-propan-2-ylbenzoic acid |

InChI |

InChI=1S/C13H16O3/c1-8(2)11-7-9(13(14)15)3-6-12(11)16-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3,(H,14,15) |

InChI Key |

LZKFYGLXVCLVRC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(=O)O)OC2CC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Cyclopropoxy-3-isopropylbenzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the oxidation of precursor compounds such as Cuminic aldehyde or para-Cymene under alkaline or acidic conditions .

Chemical Reactions Analysis

4-Cyclopropoxy-3-isopropylbenzoic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions

Scientific Research Applications

4-Cyclopropoxy-3-isopropylbenzoic acid has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, including dyes and pharmaceuticals . In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of new drugs and therapeutic agents. Additionally, it finds applications in the industry for the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-isopropylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects

- 4-Cyclopropoxy-3-isopropylbenzoic acid: Cyclopropoxy group: Ether linkage with high lipophilicity (logP ~3.2 estimated) and moderate metabolic stability. Carboxylic acid: Enhances water solubility at physiological pH (pKa ~4.2 estimated).

4-Hydroxybenzoic acid (CAS 99-96-7):

- Hydroxyl group : Lowers logP (~1.5) compared to cyclopropoxy, increases acidity (pKa ~4.5), and facilitates hydrogen bonding.

- Lacking bulky substituents, leading to higher solubility in polar solvents.

- Caffeic acid (3,4-dihydroxybenzeneacrylic acid): Dihydroxy groups: Strong antioxidant activity due to radical scavenging; pKa values ~4.3 (carboxylic acid) and ~8.9 (phenolic hydroxyls). Acrylic acid side chain: Conjugated system enhances UV absorption and chelation properties.

Physicochemical and Pharmacological Properties

Key Contrasts and Implications

- Lipophilicity : The cyclopropoxy and isopropyl groups in the target compound enhance logP by ~1.7 units compared to 4-hydroxybenzoic acid, favoring blood-brain barrier penetration.

- Bioactivity: Unlike caffeic acid, the target compound lacks conjugated double bonds or phenolic hydroxyls, likely reducing antioxidant capacity but improving selectivity for hydrophobic targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.